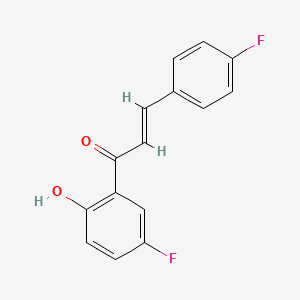

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

The compound (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a fluorinated chalcone characterized by an α,β-unsaturated ketone bridging two aromatic rings. The A-ring (5-fluoro-2-hydroxyphenyl) features hydroxyl (-OH) and fluorine (-F) substituents at the ortho and para positions, respectively, while the B-ring (4-fluorophenyl) contains a para-fluorine group. This structure enables strong hydrogen bonding and hydrophobic interactions, making it relevant for biological applications such as antimicrobial, antiviral, and enzyme inhibition .

Synthesis: The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones. For example, 2-hydroxyacetophenone derivatives react with 4-fluorobenzaldehyde in the presence of a base (e.g., KOH) in ethanol at 0–50°C, yielding the target product after purification .

Properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICVLUDXQZRAIN-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one , also known as a fluorinated chalcone, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antibacterial properties, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248.22 g/mol. The structure features a chalcone backbone with fluorine substitutions that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.22 g/mol |

| CAS Number | 224294-26-2 |

| Boiling Point | Not available |

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The mechanism of action appears to involve the inhibition of tubulin assembly, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in cancer cells.

Case Study: HeLa Cell Line

In a study examining the effects of this compound on HeLa cells, it was found that it effectively inhibited cell proliferation with an IC50 value of approximately 15 µM. Live-cell imaging demonstrated alterations in spindle morphology and microtubule dynamics, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

The presence of fluorine atoms in the structure is believed to enhance its interaction with bacterial cell membranes, increasing its antimicrobial efficacy .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, the compound has been evaluated for antioxidant activity. Studies suggest that it can scavenge free radicals effectively, thereby potentially protecting cells from oxidative stress .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

- Inhibition of Microtubule Dynamics : The compound disrupts microtubule formation, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, promoting apoptosis.

- Membrane Disruption : The fluorinated structure enhances membrane permeability, facilitating antibacterial action.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chalcones with modified substituents on the A- and B-rings have been studied to establish structure-activity relationships (SAR). Key comparisons include:

Key Observations:

Electronegativity and Activity : Fluorine and bromine substitutions enhance activity due to their electronegativity. For example, compound 2j (IC50 = 4.70 μM) outperforms 2n (IC50 = 25.07 μM), where methoxy (-OCH3) reduces potency .

Hydrogen Bonding : The hydroxyl group at the ortho position (A-ring) is critical for hydrogen bonding with biological targets, as seen in PAAPF’s interaction with SARS-CoV-2 Mpro .

Antifungal Activity: Para-fluoro substitution (B-ring) combined with amino groups (e.g., p-aminophenyl chalcones) achieves MIC values as low as 0.07 µg/mL against T. rubrum .

Physicochemical and Crystallographic Comparisons

Table 2: Structural and Physical Properties

- Dihedral Angles : Fluorine substituents reduce steric hindrance, leading to planar configurations (e.g., 6.80° dihedral angle in the 2-fluoro/4-fluoro analogue) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.